

# X-ray Crystal Structure of 4,6-Disubstituted-2-Methylpyrimidines: A Technical Guide

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## Compound of Interest

Compound Name: *4,6-Diido-2-methylpyrimidine*

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This technical guide provides an in-depth overview of the X-ray crystal structure analysis of 4,6-disubstituted-2-methylpyrimidines. Pyrimidine derivatives are a critical class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents.

While a comprehensive public database of crystal structures for a wide array of 4,6-disubstituted-2-methylpyrimidines is not readily available, this guide presents a detailed analysis of a representative structure, outlines common synthetic routes, and provides standardized experimental protocols for crystallographic studies.

## Representative Crystal Structure Analysis: 4,6-Dimethyl-2-p-tolylpyrimidine

A key example for which detailed crystallographic data is available is 4,6-dimethyl-2-p-tolylpyrimidine. The analysis of its crystal structure provides valuable insights into the geometry and intermolecular interactions of this class of compounds.

## Quantitative Crystallographic Data

The crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine is summarized in the table below. The molecule is located on a crystallographic mirror plane[1].

Parameter	Value
Chemical Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	198.26
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	7.2086 (10)
b (Å)	12.4668 (18)
c (Å)	12.4335 (18)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	1117.4 (3)
Z	4
Temperature (K)	296
Radiation type	Mo Kα
μ (mm <sup>-1</sup> )	0.07
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.042
wR(F <sup>2</sup> )	0.131

Table 1: Crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine.[1]

## Molecular Geometry

The pyrimidine and the p-tolyl rings in 4,6-dimethyl-2-p-tolylpyrimidine are nearly coplanar, with a dihedral angle of 3.4 (2)° between them[1]. This planarity can influence the packing of the

molecules in the crystal lattice and their potential interactions with biological targets. The crystal structure reveals the presence of intermolecular C—H···π contacts, which form infinite chains within the crystal[1].

## Experimental Protocols

This section details the methodologies for the synthesis and crystallographic analysis of 4,6-disubstituted-2-methylpyrimidines.

### Synthesis of 4,6-Disubstituted-2-Methylpyrimidine Precursors

A common precursor for many 4,6-disubstituted-2-methylpyrimidines is 4,6-dihydroxy-2-methylpyrimidine.

Protocol for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine:

- Under an ice bath condition, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol[2].
- Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
- Stir the reaction for 3-5 hours[2].
- Remove the methanol by distillation under reduced pressure[2].
- Dissolve the residue in water and adjust the pH to 1-2 with an appropriate acid[2].
- Stir the solution at 0 °C for 3-5 hours to induce crystallization[2].
- Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing and drying[2].

This dihydroxy intermediate can then be converted to other derivatives, such as 4,6-dichloro-2-methylpyrimidine, which serves as a versatile building block for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions.

## Single Crystal X-ray Diffraction Analysis

The following is a general workflow for the crystallographic analysis of a synthesized 4,6-disubstituted-2-methylpyrimidine derivative.

Protocol for Single Crystal X-ray Diffraction:

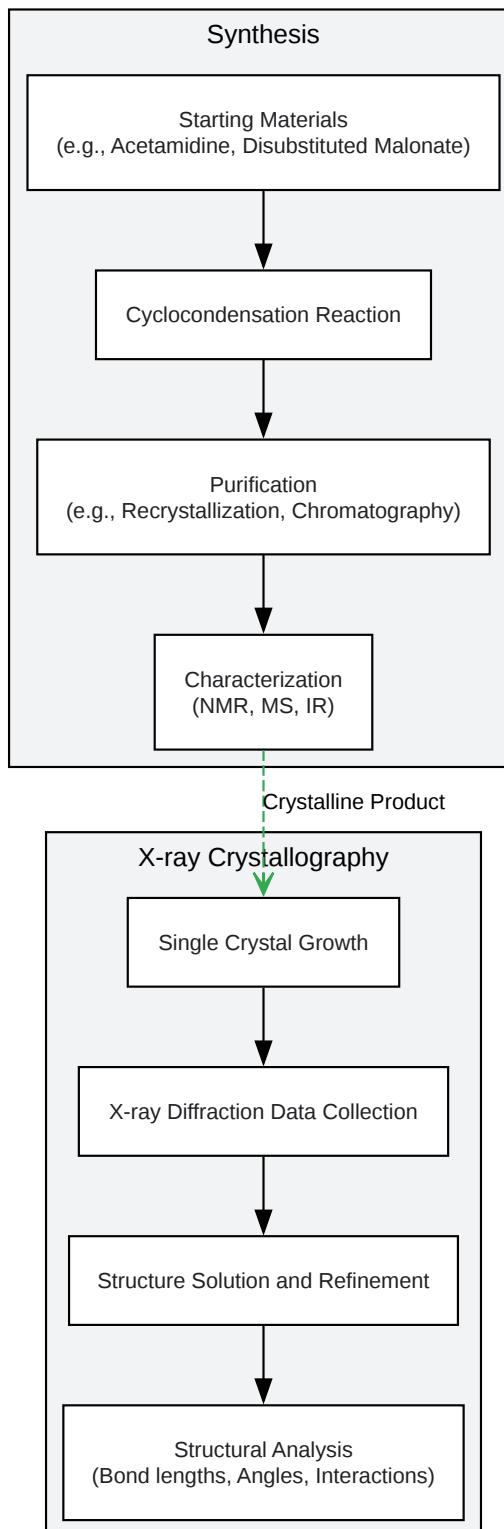
- Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
- Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD area detector. Collect diffraction data at a controlled temperature (e.g., 296 K) using monochromatic X-ray radiation (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ )[1].
- Data Reduction: Process the collected diffraction data, including integration of the reflection intensities and correction for absorption effects[1].
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the experimental data. The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].
- Data Visualization and Analysis: Use software to visualize the crystal structure and analyze geometric parameters such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions.

## Visualizations

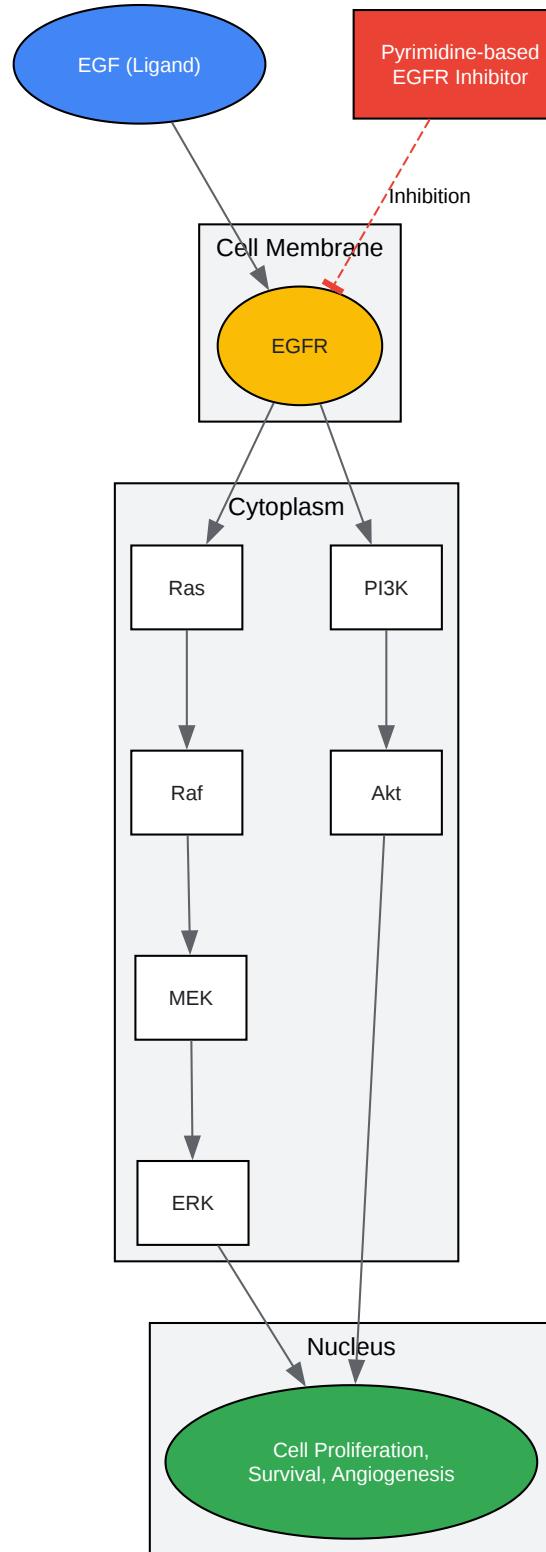
## Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a 4,6-disubstituted-2-methylpyrimidine to its structural elucidation by X-ray crystallography.

## Experimental Workflow for Crystal Structure Analysis



## EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives

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## References

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- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
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